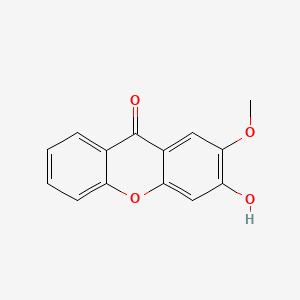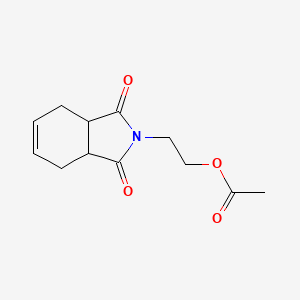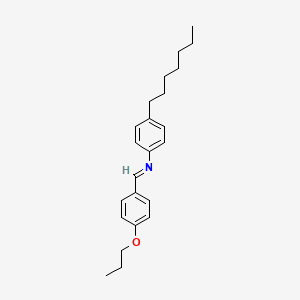
2-Allyl-2-ethyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-2-ethyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H18N2O4. It contains 34 atoms, including 18 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms
準備方法
The synthesis of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves the reaction of 2-allyl-2-ethyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the dicarbamate ester. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
2-Allyl-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Allyl-2-ethyl-1,3-propanediol dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter release and inhibit certain enzymatic activities .
類似化合物との比較
2-Allyl-2-ethyl-1,3-propanediol dicarbamate can be compared with other similar compounds, such as:
2-Methyl-2-propyl-1,3-propanediol dicarbamate: Known for its muscle relaxant properties, this compound has a similar structure but different substituents, leading to variations in its biological activity.
N-ethyl-2-methyl-2-propyl-1,3-propanediol dicarbamate: Another analog with distinct pharmacological effects, often used as a reference compound in research studies.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
25451-39-2 |
|---|---|
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-ethylpent-4-enyl] carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3H,1,4-7H2,2H3,(H2,11,13)(H2,12,14) |
InChIキー |
AXYPOSIIISLXQT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC=C)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


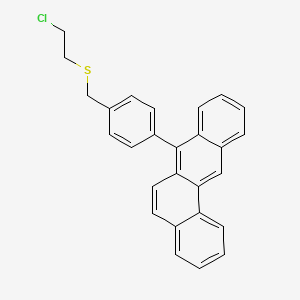
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
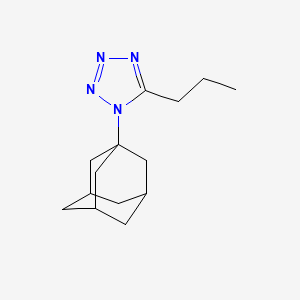

![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
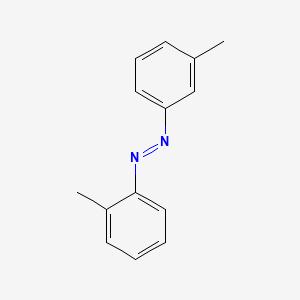
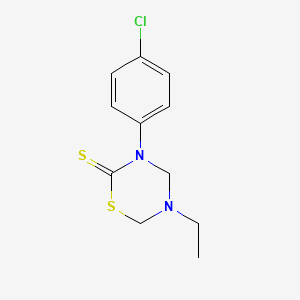

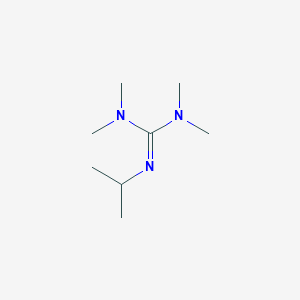
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
